molecular formula C7H16ClNO2 B13593676 2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride

2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride

Cat. No.: B13593676
M. Wt: 181.66 g/mol
InChI Key: SHEMWTKJLCLNDR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride typically involves the reaction of oxirane (ethylene oxide) with methylamine under controlled conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the amino alcohol. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylethanol: Similar structure with a phenyl group instead of the oxolan ring.

    2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the methylamino group.

    3-Amino-1-propanol: Similar amino alcohol structure with a different carbon chain length.

Uniqueness

2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride is unique due to the presence of the oxolan ring, which imparts specific chemical and physical properties. This structural feature may influence its reactivity and interactions with other molecules, making it distinct from other amino alcohols.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

2-(methylamino)-1-(oxolan-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-8-4-7(9)6-2-3-10-5-6;/h6-9H,2-5H2,1H3;1H

InChI Key

SHEMWTKJLCLNDR-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1CCOC1)O.Cl

Origin of Product

United States

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